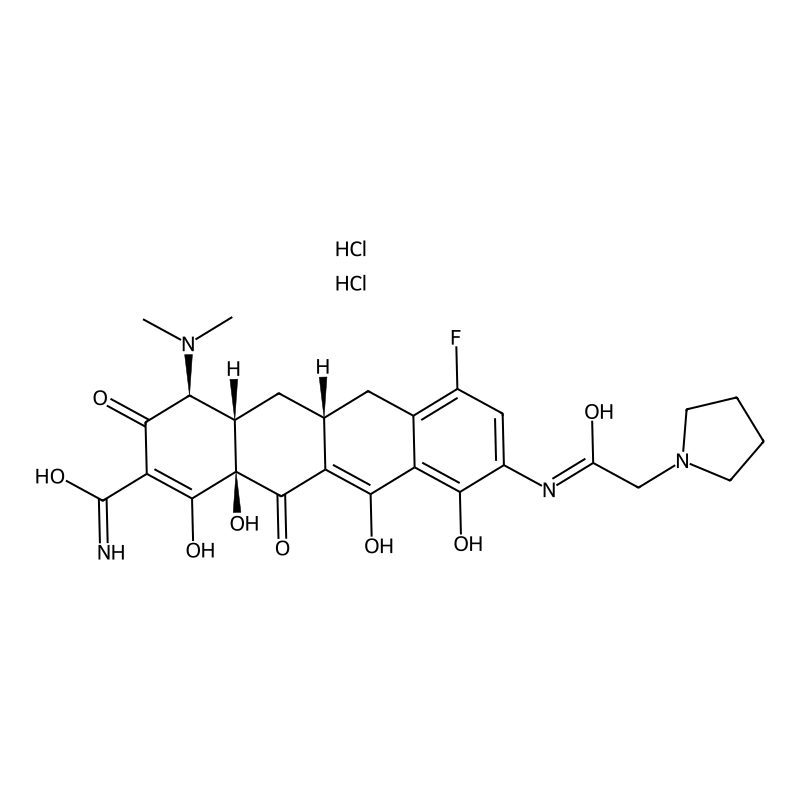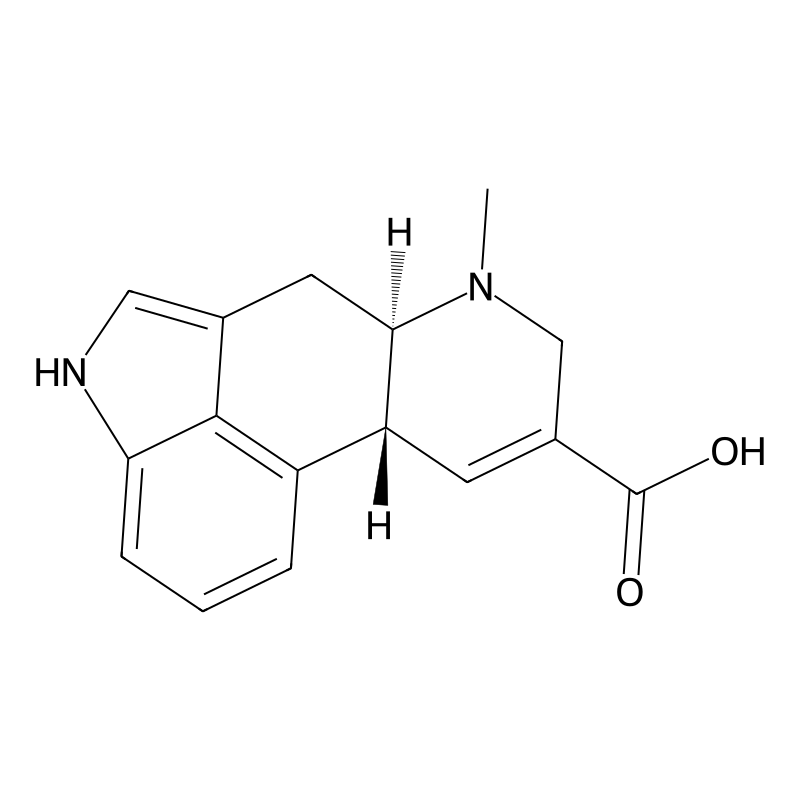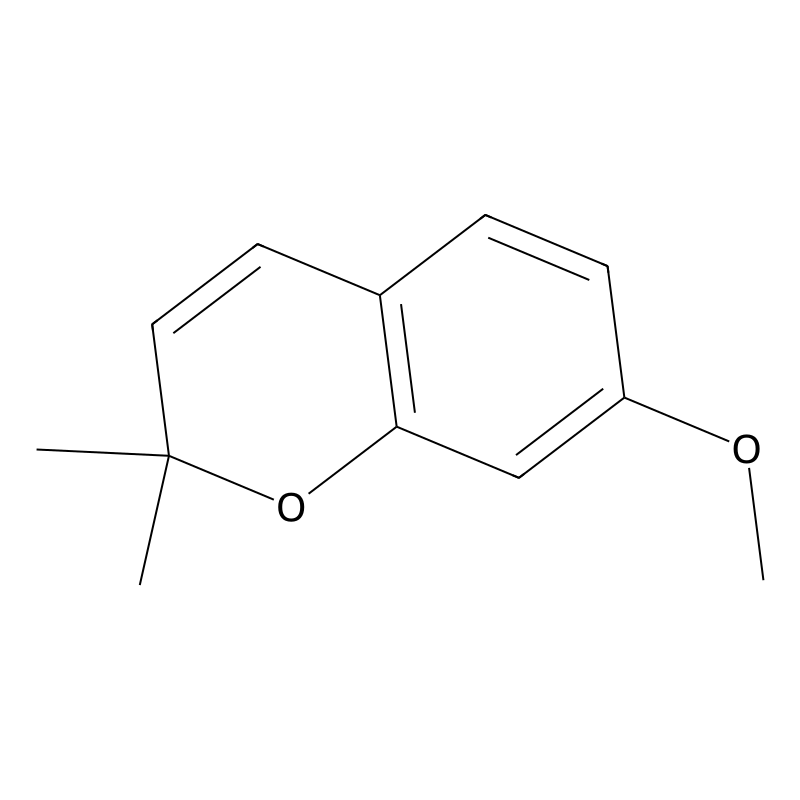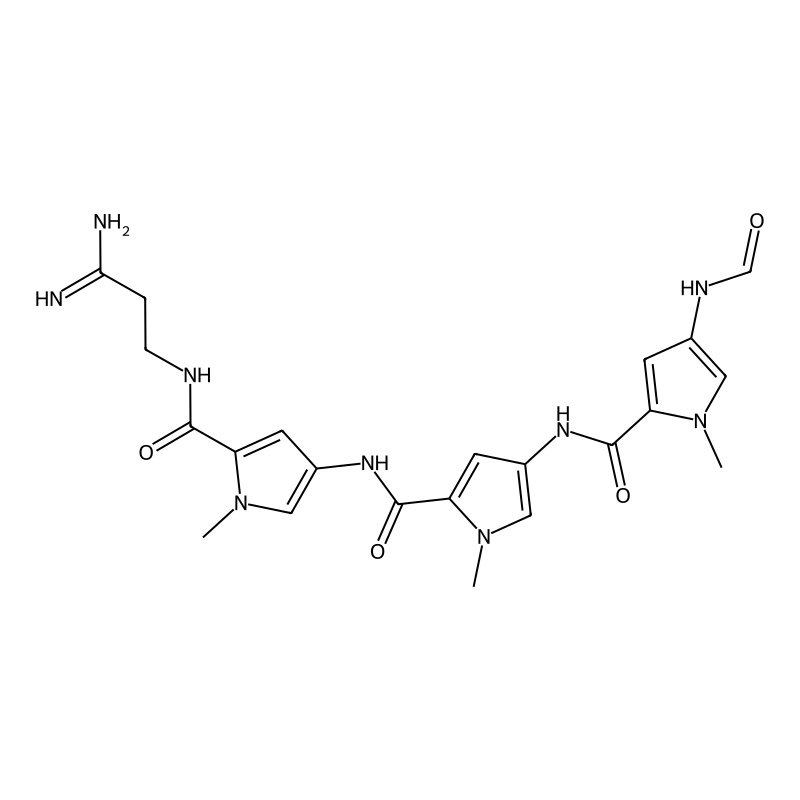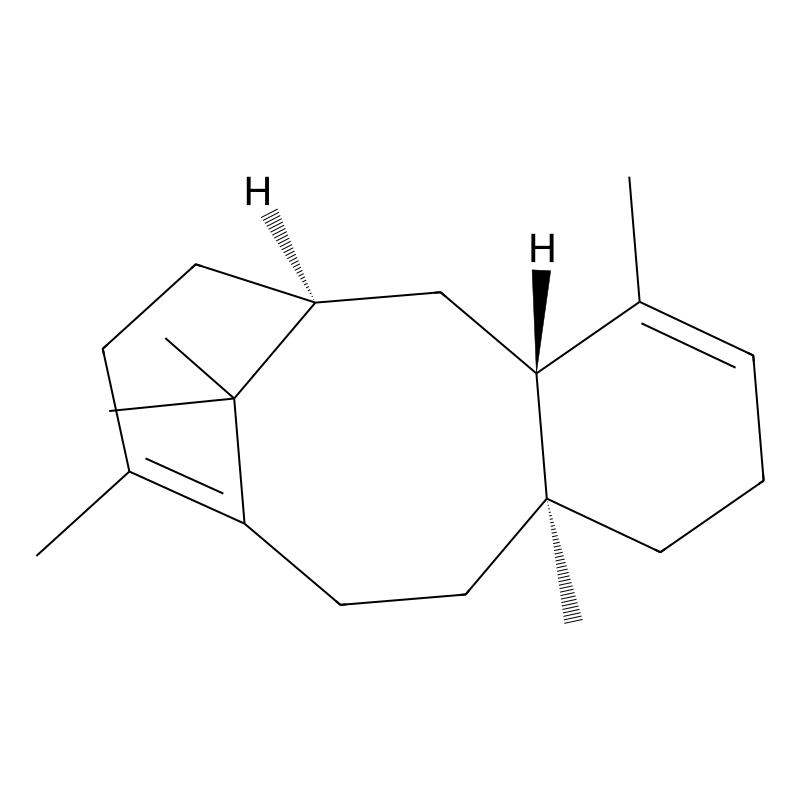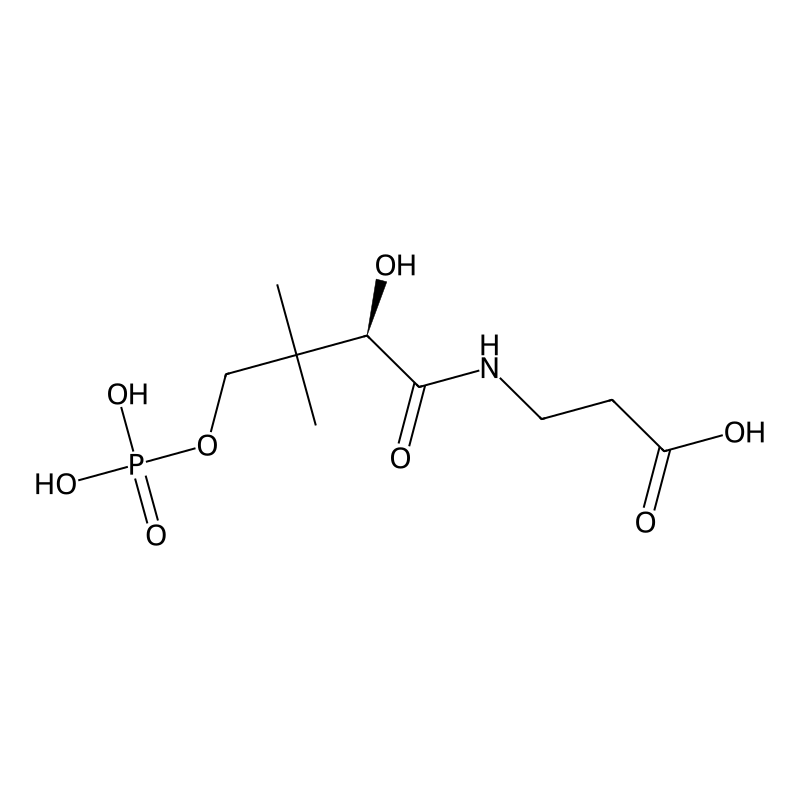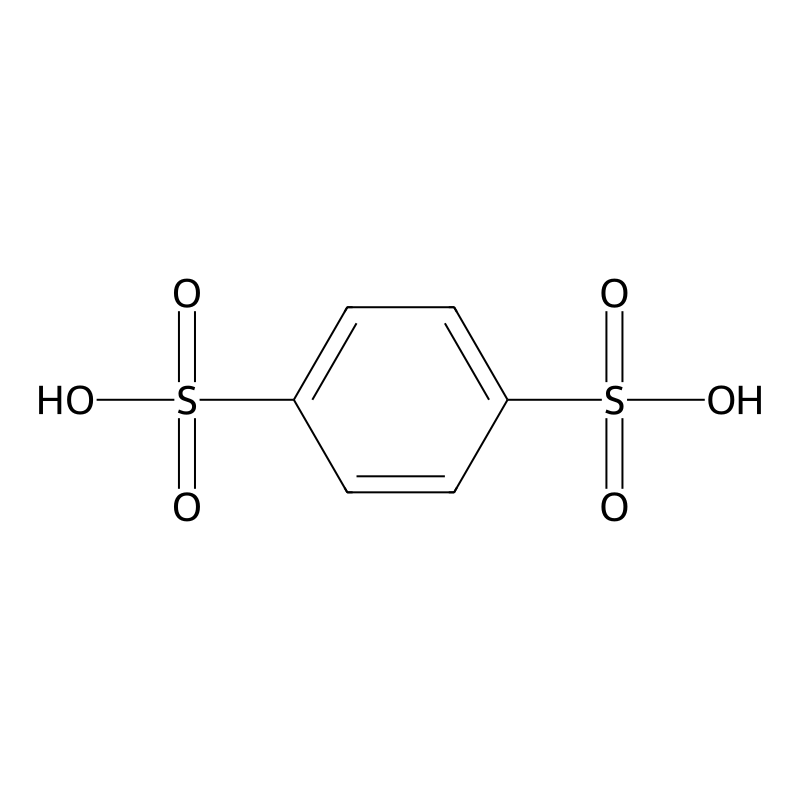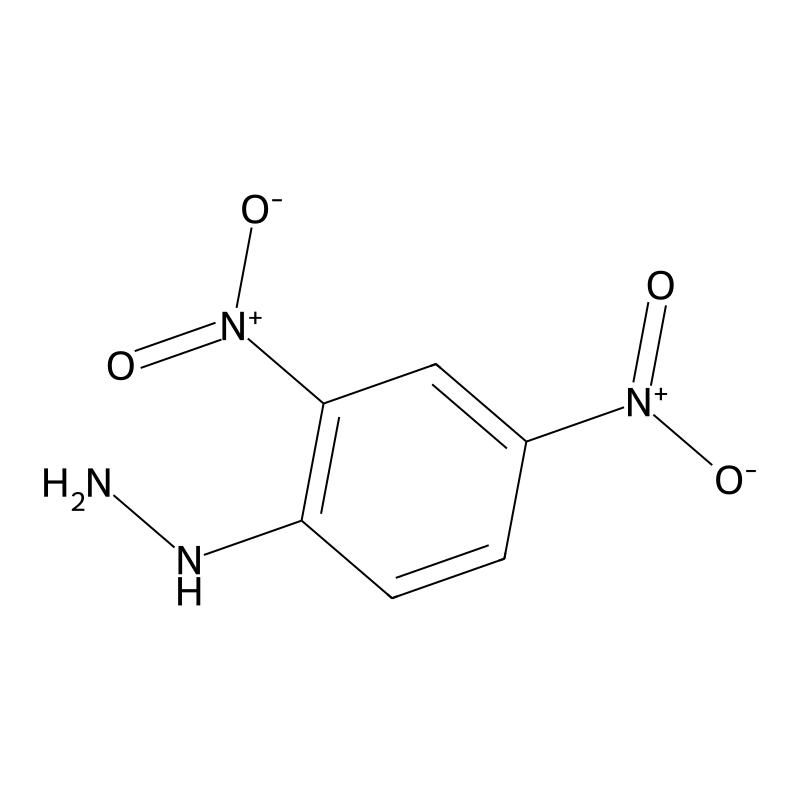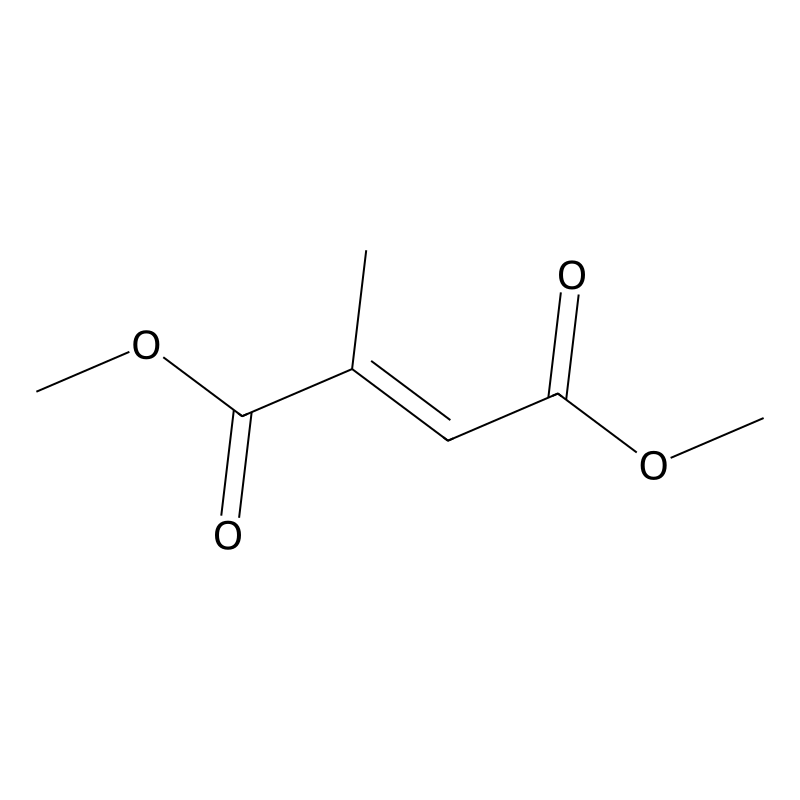3-(3-Tritylimidazol-4-yl)propanal
Catalog No.
S1482443
CAS No.
186096-23-1
M.F
C25H22N2O
M. Wt
366.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
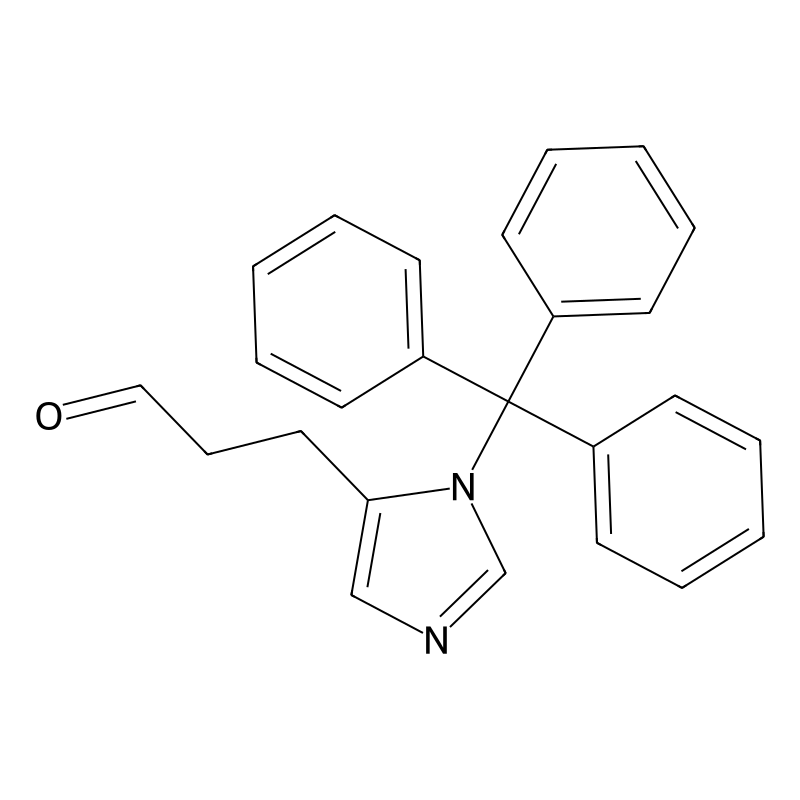
Content Navigation
CAS Number
186096-23-1
Product Name
3-(3-Tritylimidazol-4-yl)propanal
IUPAC Name
3-(3-tritylimidazol-4-yl)propanal
Molecular Formula
C25H22N2O
Molecular Weight
366.5 g/mol
InChI
InChI=1S/C25H22N2O/c28-18-10-17-24-19-26-20-27(24)25(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-9,11-16,18-20H,10,17H2
InChI Key
OADMTLRGVCYWJT-UHFFFAOYSA-N
SMILES
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4CCC=O
Synonyms
1-(Triphenylmethyl)-1H-imidazole-5-propanal;
Canonical SMILES
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4CCC=O
- This compound is likely an organic molecule containing an aldehyde functional group (CHO) attached to a three-carbon chain. The chain is further linked to a trityl group (three phenyl rings connected to a central carbon) substituted on an imidazole ring (a five-membered aromatic heterocycle with two nitrogen atoms).
Origin and Significance
- Information regarding the natural occurrence or specific synthesis of 3-(3-Tritylimidazol-4-yl)propanal is currently unavailable. However, imidazole derivatives are prevalent in nature, found in essential biomolecules like histidine (an amino acid) and histamine (a neurotransmitter) []. Trityl groups are often used in organic synthesis as protecting groups for alcohols and amines []. It's possible 3-(3-Tritylimidazol-4-yl)propanal could be an intermediate or byproduct in a synthetic route targeting other imidazole-based molecules.
Molecular Structure Analysis
Key features: The structure combines an aldehyde functionality (known for its reactivity) with a bulky trityl group (potentially affecting reactivity and solubility) attached to an aromatic imidazole ring (which can participate in hydrogen bonding and act as a base).
Notable aspects: The presence of the electron-donating trityl group might influence the electronic properties of the imidazole ring, potentially affecting its reactivity compared to unsubstituted imidazole.
Chemical Reactions Analysis
- Aldehyde reactions: The aldehyde group can undergo various reactions, including:
- Imidazole ring reactions: The imidazole ring can participate in reactions like:
- Acid-base reactions due to its basic nitrogen atoms.
- Nucleophilic substitution reactions, where the leaving group attached to the ring is replaced by another nucleophile.
Physical And Chemical Properties Analysis
- Specific data on melting point, boiling point, solubility, etc., for 3-(3-Tritylimidazol-4-yl)propanal is unavailable. However, some general predictions can be made:
- The presence of the bulky trityl group might decrease solubility in water but increase solubility in organic solvents.
- The aldehyde group can participate in hydrogen bonding, potentially influencing melting and boiling points.
- Since the specific function of 3-(3-Tritylimidazol-4-yl)propanal is unknown, a mechanism of action cannot be established.
- No data is available on the specific hazards associated with 3-(3-Tritylimidazol-4-yl)propanal. However, as a general precaution, any unknown organic compound should be handled with care, following standard laboratory safety protocols for potentially flammable or irritant materials.
XLogP3
4.5
Dates
Modify: 2023-08-15
Explore Compound Types
Get ideal chemicals from 750K+ compounds
